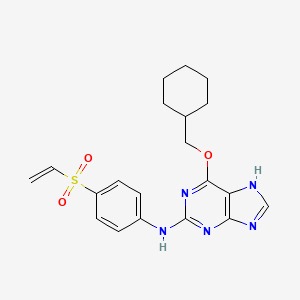
6-(cyclohexylmethoxy)-N-(4-ethenylsulfonylphenyl)-7H-purin-2-amine
Übersicht
Beschreibung
NU6300 ist ein kovalenter, irreversibler und ATP-kompetitiver Inhibitor der Cyclin-abhängigen Kinase 2 (CDK2). Es hat einen Hemmkonzentrationswert (IC50) von 0,16 Mikromolar. Diese Verbindung wird hauptsächlich in der Forschung im Zusammenhang mit dem eukaryotischen Zellzyklus und der Transkription verwendet .
Präparationsmethoden
Synthesewege und Reaktionsbedingungen
NU6300 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Einführung einer Vinylsulfongruppe in ein Purin-Gerüst beinhalten. Die wichtigsten Schritte umfassen:
Bildung des Purin-Gerüsts: Die Synthese beginnt mit der Bildung des Purin-Gerüsts, die die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen beinhaltet.
Einführung der Vinylsulfongruppe: Die Vinylsulfongruppe wird durch eine Reaktion mit einem geeigneten Sulfonylchlorid-Derivat eingeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion von NU6300 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Bulk-Synthese:
Reinigung und Qualitätskontrolle: Das Produkt wird unter Verwendung der industriellen Chromatographie gereinigt und einer strengen Qualitätskontrolle unterzogen, um Konsistenz und Reinheit zu gewährleisten.
Chemische Reaktionsanalyse
Arten von Reaktionen
NU6300 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Kovalente Bindung: NU6300 bildet kovalente Bindungen mit den Cysteinresten im ATP-Bindungsort von CDK2, was zu einer irreversiblen Hemmung führt.
Substitutionsreaktionen: Die Vinylsulfongruppe kann an nucleophilen Substitutionsreaktionen mit verschiedenen Nucleophilen teilnehmen.
Häufige Reagenzien und Bedingungen
Reagenzien: Häufige Reagenzien, die bei der Synthese und den Reaktionen von NU6300 verwendet werden, umfassen Sulfonylchloride, Nucleophile und Lösungsmittel wie Dimethylsulfoxid (DMSO).
Hauptprodukte
Das Hauptprodukt, das aus den Reaktionen von NU6300 gebildet wird, ist das kovalent modifizierte CDK2-Enzym, das irreversibel gehemmt wird .
Wissenschaftliche Forschungsanwendungen
NU6300 hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:
Wirkmechanismus
NU6300 übt seine Wirkung aus, indem es kovalent an die Cysteinreste im ATP-Bindungsort von CDK2 bindet. Diese Bindung führt zu einer irreversiblen Hemmung von CDK2, die dessen Wechselwirkung mit ATP und die anschließende Phosphorylierung von Zielproteinen verhindert. Die Hemmung von CDK2 stört den Zellzyklus und die Transkriptionsprozesse, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt .
Wissenschaftliche Forschungsanwendungen
NU6300 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study covalent inhibition mechanisms and to develop new covalent inhibitors.
Biology: Employed in research on the eukaryotic cell cycle, transcription regulation, and cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
NU6300 is synthesized through a series of chemical reactions involving the introduction of a vinyl sulfone group to a purine scaffold. The key steps include:
Formation of the Purine Scaffold: The synthesis begins with the formation of the purine scaffold, which involves the reaction of appropriate starting materials under controlled conditions.
Introduction of the Vinyl Sulfone Group: The vinyl sulfone group is introduced through a reaction with a suitable sulfonyl chloride derivative.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
The industrial production of NU6300 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis:
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
NU6300 undergoes several types of chemical reactions, including:
Covalent Binding: NU6300 forms covalent bonds with the cysteine residues in the ATP-binding site of CDK2, leading to irreversible inhibition.
Substitution Reactions: The vinyl sulfone group can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of NU6300 include sulfonyl chlorides, nucleophiles, and solvents like dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal yields and purity.
Major Products
The major product formed from the reactions of NU6300 is the covalently modified CDK2 enzyme, which is irreversibly inhibited .
Wirkmechanismus
NU6300 exerts its effects by covalently binding to the cysteine residues in the ATP-binding site of CDK2. This binding leads to irreversible inhibition of CDK2, preventing its interaction with ATP and subsequent phosphorylation of target proteins. The inhibition of CDK2 disrupts the cell cycle and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Flavopiridol: Ein Breitband-CDK-Inhibitor, der reversibel an den ATP-Bindungsort von CDKs bindet.
Roscovitin: Ein weiterer reversibler CDK-Inhibitor mit einer anderen chemischen Struktur, aber ähnlichen Hemmeffekten auf CDK2.
Einzigartigkeit von NU6300
NU6300 ist aufgrund seiner kovalenten und irreversiblen Wirkweise einzigartig, die eine länger anhaltende Hemmung von CDK2 im Vergleich zu reversiblen Inhibitoren ermöglicht. Diese kovalente Bindung reduziert auch die Wahrscheinlichkeit der Resistenzentwicklung, was NU6300 zu einem wertvollen Werkzeug in der Krebsforschung und Medikamentenentwicklung macht .
Eigenschaften
IUPAC Name |
6-(cyclohexylmethoxy)-N-(4-ethenylsulfonylphenyl)-7H-purin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3S/c1-2-29(26,27)16-10-8-15(9-11-16)23-20-24-18-17(21-13-22-18)19(25-20)28-12-14-6-4-3-5-7-14/h2,8-11,13-14H,1,3-7,12H2,(H2,21,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGWSQGUVJUGIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C1=CC=C(C=C1)NC2=NC3=C(C(=N2)OCC4CCCCC4)NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


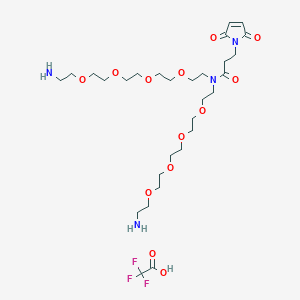
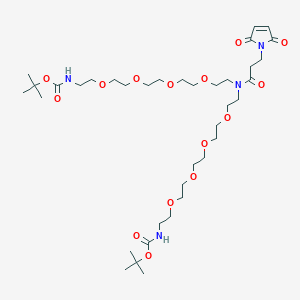
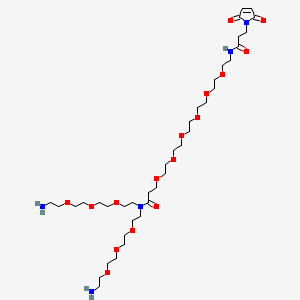
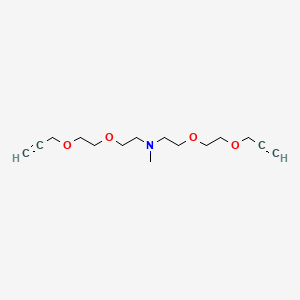

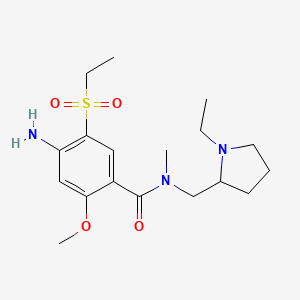
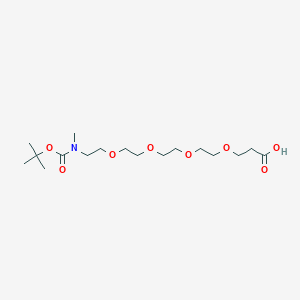
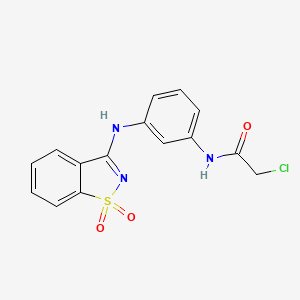
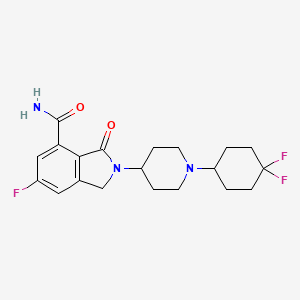

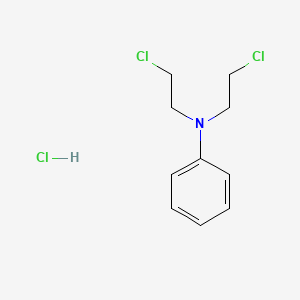
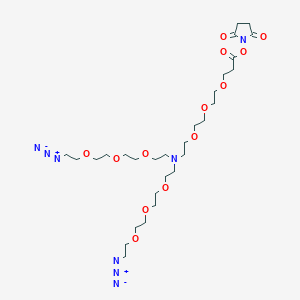
![methyl 2-[3-[(3E,5E,7Z)-7-(2,4-dioxopyrrolidin-3-ylidene)-7-hydroxy-4-methylhepta-3,5-dien-2-yl]-1,4-dimethyl-6-oxospiro[2,9-dioxabicyclo[3.3.1]nonane-8,3'-oxirane]-2'-yl]propanoate](/img/structure/B609619.png)
